6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
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Overview
Description
“6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one” is a derivative of pyridazinone, a class of organic compounds characterized by a pyridazine ring (a six-membered ring with two nitrogen atoms) with a keto functionality . Pyridazinones are known as a “wonder nucleus” due to their diverse pharmacological activities .
Scientific Research Applications
Anticonvulsant Activity
Research has highlighted the synthesis of derivatives of 6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one, demonstrating significant anticonvulsant activities. These activities were identified through the maximal electroshock (MES) method, showcasing the compound's potential in the development of anticonvulsant drugs (Samanta et al., 2011).
Platelet Aggregation Inhibition and Hypotensive Effects
Another study on derivatives of this compound revealed their potent effects in inhibiting platelet aggregation and exhibiting hypotensive actions in rats. This suggests the compound's utility in developing treatments for cardiovascular diseases, offering alternatives to traditional therapies (Thyes et al., 1983).
Herbicidal Applications
The herbicidal properties of pyridazinone derivatives, including mechanisms of action like inhibition of photosynthesis and interference with chloroplast development, underscore the compound's relevance in agriculture. This highlights its potential as a selective herbicide that could be tailored for specific crop protection needs (Hilton et al., 1969).
Synthesis and Utility in Organic Chemistry
Studies have also explored the synthesis of novel classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives from this compound. These derivatives have been used to synthesize fused azines, indicating the compound's versatility in organic synthesis and the potential for creating new materials or bioactive molecules (Ibrahim & Behbehani, 2014).
Solubility and Drug Formulation
Research into the solubility and thermodynamic behavior of pyridazinone derivatives in various solvents, including Transcutol and water mixtures, provides valuable insights into the pharmaceutical formulation. Understanding the solubility profile is crucial for drug design, affecting the bioavailability and therapeutic efficacy of potential drug candidates (Shakeel et al., 2017).
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It has been reported that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Result of Action
The inhibition of calcium ion influx could potentially lead to a decrease in platelet aggregation .
Properties
IUPAC Name |
6-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c19-18(20,21)15-8-4-5-13(11-15)12-23-17(24)10-9-16(22-23)14-6-2-1-3-7-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNDTERUWNPTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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